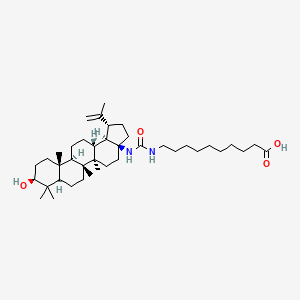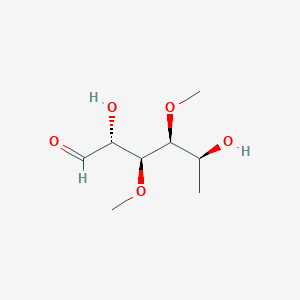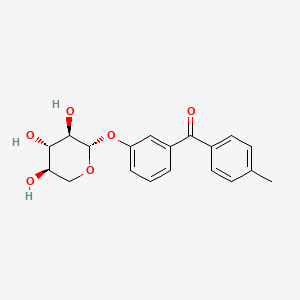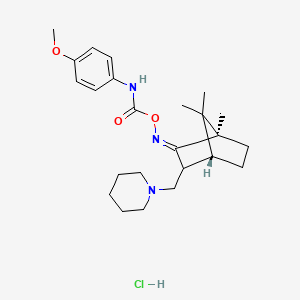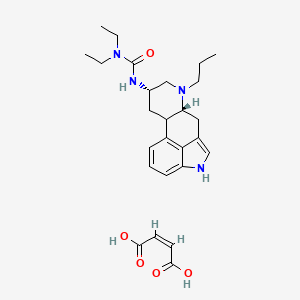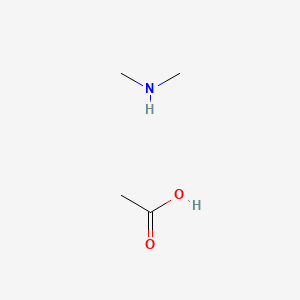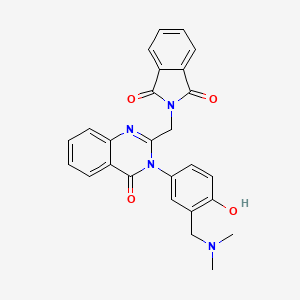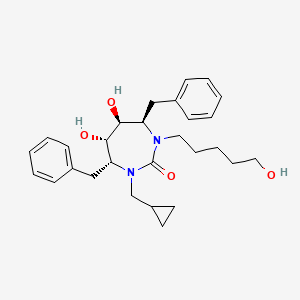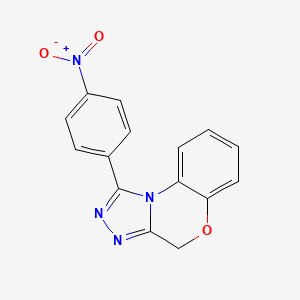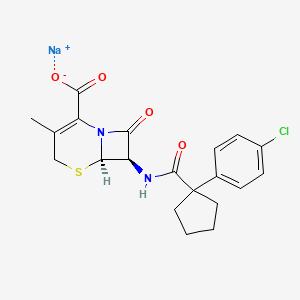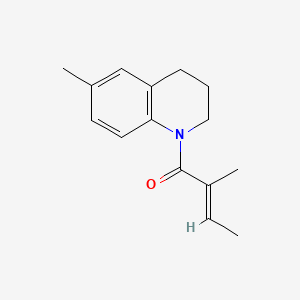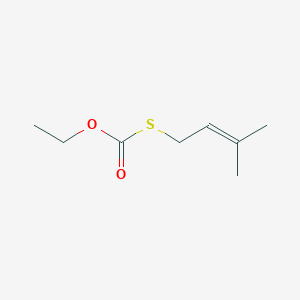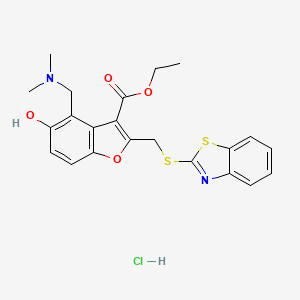
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl-5-hydroxy-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of benzofuran and benzothiazole moieties, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiazole intermediates, followed by their coupling through a thioether linkage. The final steps involve the introduction of the dimethylamino and hydroxy groups, and the esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the dimethylamino group can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzofurancarboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety with various functional groups.
Uniqueness
What sets 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
141599-53-3 |
|---|---|
Formule moléculaire |
C22H23ClN2O4S2 |
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
ethyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O4S2.ClH/c1-4-27-21(26)20-17(12-29-22-23-14-7-5-6-8-18(14)30-22)28-16-10-9-15(25)13(19(16)20)11-24(2)3;/h5-10,25H,4,11-12H2,1-3H3;1H |
Clé InChI |
MAHTTZCEAOHBQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=NC4=CC=CC=C4S3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


